Pimozide-d5 N-Oxide
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Overview
Description
Pimozide-d5 N-Oxide: is a deuterium-labeled derivative of Pimozide, a compound known for its role as a dopamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pimozide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pimozide-d5 N-Oxide involves the incorporation of deuterium into the Pimozide molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Pimozide-d5 N-Oxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .
Scientific Research Applications
Pimozide-d5 N-Oxide is widely used in scientific research, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of Pimozide.
Biology: Used to study the interaction of Pimozide with various biological targets, including dopamine receptors.
Medicine: Used in the development of new therapeutic agents targeting dopamine receptors.
Industry: Used in the production of deuterium-labeled compounds for various applications
Mechanism of Action
Pimozide-d5 N-Oxide exerts its effects by binding to and inhibiting dopamine receptors, particularly the D2 receptor. This inhibition leads to a decrease in dopamine signaling, which is associated with its therapeutic effects in conditions such as Tourette’s Disorder .
Comparison with Similar Compounds
Pimozide: The non-deuterated form of Pimozide-d5 N-Oxide, used as an antipsychotic agent.
Haloperidol: Another dopamine receptor antagonist with similar therapeutic effects.
Chlorpromazine: A less potent dopamine receptor antagonist compared to Pimozide.
Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolic profiles .
Properties
CAS No. |
1794795-40-6 |
---|---|
Molecular Formula |
C28H29F2N3O2 |
Molecular Weight |
482.586 |
IUPAC Name |
3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D |
InChI Key |
SAVNBLOUWOJISO-SQXKFXMRSA-N |
SMILES |
C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-] |
Synonyms |
1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; |
Origin of Product |
United States |
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